Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate
Description
Properties
IUPAC Name |
methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-7-3-4-9-8(5-7)11(12(15)17-2)10(14)6-13-9/h3-6,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZXENXVBAKDBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677324 | |
| Record name | Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263284-48-5 | |
| Record name | Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Design
The condensation of isatin derivatives with halogenated ketones, such as chloracetone, in the presence of alkaline-earth hydroxides (e.g., calcium hydroxide) forms 2-methyl-3-hydroxyquinoline-4-carboxylic acids. For example, 5-substituted isatins yield 6-substituted quinolines due to the cyclization pattern. Using 5-methoxyisatin as a starting material theoretically generates 6-methoxy-2-methyl-3-hydroxyquinoline-4-carboxylic acid (Figure 1).
Table 1: Representative Isatin Condensation Reactions
Limitations and Adaptations for Target Compound Synthesis
The method inherently introduces a methyl group at position 2 from chloracetone, which conflicts with the target structure. To circumvent this, alternative ketones lacking methyl groups could be explored, though such examples are absent in the literature. Demethylation or selective substitution at position 2 remains experimentally unverified.
Doebner Reaction for 6-Methoxyquinoline-4-Carboxylic Acid Synthesis
Reaction Overview and Scope
The Doebner reaction condenses p-anisidine (4-methoxyaniline), aryl aldehydes, and pyruvic acid to synthesize 6-methoxy-2-arylquinoline-4-carboxylic acids. For instance, benzaldehyde derivatives yield 2-aryl-6-methoxyquinoline-4-carboxylic acids with moderate to high yields (13–23%).
Table 2: Doebner Reaction Parameters and Outcomes
Esterification of Quinoline-4-Carboxylic Acids
Methyl Ester Synthesis
Carboxylic acid intermediates are esterified using methanol under acidic or catalytic conditions. For example, 6-methoxy-2-arylquinoline-4-carboxylic acids react with thionyl chloride (SOCl₂) to form acyl chlorides, followed by methanol quenching to yield methyl esters.
Representative Procedure :
Yield Optimization
Esterification typically achieves >85% yield when using fresh SOCl₂ and anhydrous methanol. Side products, such as dimethyl esters or decarboxylated derivatives, are minimized at low temperatures (0–5°C).
Comparative Analysis of Synthetic Routes
Isatin vs. Doebner Methodologies
Key Challenges in Target Compound Synthesis
-
Position 2 Substituent Elimination : Neither method natively produces unsubstituted position 2.
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Regioselective Hydroxylation : Introducing a hydroxy group at position 3 post-cyclization lacks documented protocols.
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Methoxy Group Stability : Alkaline conditions in isatin condensation may cleave methoxy groups, necessitating protective strategies .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in various chemical syntheses .
Scientific Research Applications
Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing promising results in the treatment of breast, lung, and colon cancers.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting the activity of certain enzymes involved in cancer cell proliferation. The compound binds to the active site of these enzymes, blocking their function and thereby inhibiting the growth of cancer cells .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs are compared based on substituent positions and functional groups (Table 1).
Table 1: Structural Comparison of Methyl 3-Hydroxy-6-Methoxyquinoline-4-Carboxylate with Analogs
*Similarity scores from are based on structural overlap.
Key Observations:
- Substituent Position: Shifting the hydroxyl group from position 3 (target compound) to 4 (e.g., 4-hydroxy-6-methoxyquinoline-3-carboxylic acid) reduces structural similarity (score: 0.66) and alters hydrogen-bonding patterns .
- Ester vs.
- Electron-Withdrawing Groups: Halogenated analogs like Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate exhibit enhanced lipophilicity due to chloro and trifluoromethyl groups, contrasting with the electron-donating methoxy and hydroxyl groups in the target compound .
Physical and Crystallographic Properties
Table 2: Physical Properties of Selected Compounds
- Hydrogen Bonding: The hydroxyl group in the target compound is expected to form O–H⋯O bonds, while methoxy and ester groups may participate in C–H⋯π interactions, similar to crystallographically characterized analogs like Methyl 4-methyl-2-oxo-pyrroloquinoline-6-carboxylate .
Biological Activity
Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article focuses on the biological activity of this compound, particularly its antimicrobial and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
This compound features a quinoline ring substituted with hydroxyl and methoxy functional groups, which are critical for its biological interactions. The structure can be represented as follows:
This compound's unique structure allows it to engage with various biological targets, influencing multiple pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating efficacy in inhibiting the growth of pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these bacteria were reported in the range of to mg/mL, suggesting potent activity compared to standard antibiotics .
Anticancer Activity
The compound also shows promising anticancer potential. In vitro studies have assessed its cytotoxic effects on several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 5.2 |
| A2780 (Ovarian cancer) | 4.7 |
| HT-29 (Colon cancer) | 6.1 |
These results indicate that this compound has a strong antiproliferative effect, with IC50 values in the nanomolar range, which is significantly lower than many existing chemotherapeutic agents .
The biological activity of this compound is attributed to several mechanisms:
- DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The hydroxyl and methoxy groups can form hydrogen bonds with enzymes involved in metabolic pathways, potentially inhibiting their function.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
Study on Antimicrobial Activity
In a comparative study assessing various quinoline derivatives, this compound was found to outperform several standard antibiotics against multi-drug resistant strains. The study utilized agar diffusion methods to measure inhibition zones, confirming the compound's broad-spectrum antimicrobial activity .
Study on Anticancer Effects
A detailed investigation into the anticancer properties revealed that treatment with this compound led to significant cell cycle arrest at the G2/M phase in MCF-7 cells. Flow cytometry analysis demonstrated an increase in apoptotic cells following treatment, indicating its potential as a chemotherapeutic agent .
Q & A
Q. What established synthetic methodologies are available for Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves heterocyclization of substituted anthranilate derivatives. For example, 4,5-dimethoxy-methylanthranilate can undergo acylation with methyl malonyl chloride in the presence of triethylamine, followed by cyclization under base-catalyzed conditions to form the quinoline core . Subsequent esterification or functional group interconversion (e.g., hydrolysis followed by re-esterification) may yield the target methyl ester. Optimization includes:
- Temperature control (60–80°C) to prevent side reactions.
- Use of anhydrous solvents (e.g., THF, DMF) to avoid hydrolysis.
- Chromatographic purification (silica gel, ethyl acetate/hexane eluent) to isolate the product.
Yield improvements (70–85%) are achievable via continuous flow reactors, which enhance mixing and thermal stability .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Prioritize signals for the hydroxyl (δ 10–12 ppm, broad), methoxy (δ 3.8–4.0 ppm, singlet), and ester carbonyl (δ 165–170 ppm in 13C) groups. Aromatic protons in the quinoline ring typically appear as multiplets (δ 7.0–8.5 ppm) .
- IR Spectroscopy : Key peaks include O–H stretch (3200–3500 cm⁻¹), ester C=O (1700–1750 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 263.07 (C₁₂H₁₁NO₄⁺) and fragmentation patterns consistent with methoxy and ester groups .
Advanced Research Questions
Q. How can X-ray crystallography and software tools elucidate hydrogen-bonding networks in this compound?
- Methodological Answer :
- Data Collection : Grow single crystals via slow evaporation (e.g., ethanol/water). Collect diffraction data using a synchrotron or in-house X-ray source.
- Structure Solution : Use SHELXT for phase determination and SHELXL for refinement, focusing on anisotropic displacement parameters and hydrogen-bond restraints .
- Visualization : ORTEP-3 generates thermal ellipsoid plots, while Mercury or CrystalExplorer maps hydrogen bonds (e.g., O–H···O=C interactions between hydroxyl and ester groups). Graph-set analysis (e.g., R₂²(8) motifs) identifies recurring supramolecular patterns .
Q. How to resolve contradictions between solution-state NMR and solid-state crystallographic data?
- Methodological Answer :
- Tautomerism Analysis : In solution, the hydroxyl group may tautomerize (enol ↔ keto forms), altering NMR signals. Compare solid-state (X-ray) and solution (VT-NMR, DMSO-d₆) data to identify tautomeric preferences.
- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility. For crystallography, refine disorder models in SHELXL and validate with R-factor convergence (<5%) .
- Complementary Techniques : Pair NMR with FT-Raman spectroscopy to confirm hydrogen-bonding motifs in the solid state.
Q. How do hydroxyl and methoxy groups influence regioselectivity in nucleophilic substitutions?
- Methodological Answer :
- Directing Effects : The hydroxyl group acts as a meta-director, while the methoxy group is ortho/para-directing. Competition between these groups can be modeled via DFT calculations (e.g., Gaussian09) to predict sites for nitration or halogenation .
- Experimental Validation : React with HNO₃/H₂SO₄ at 0°C. LC-MS analysis of products (e.g., nitro derivatives) identifies predominant substitution at C-5 (meta to hydroxyl) or C-7 (para to methoxy) .
Q. What computational strategies predict electronic properties and bioactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier orbitals (HOMO/LUMO) to predict redox behavior and charge distribution.
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). Prioritize quinoline derivatives with high binding affinity (<−8 kcal/mol) .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP <3 for blood-brain barrier penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
